molecular formula C10H9FN2 B6176238 8-fluoro-4-methylquinolin-3-amine CAS No. 1785535-58-1

8-fluoro-4-methylquinolin-3-amine

Cat. No.: B6176238
CAS No.: 1785535-58-1
M. Wt: 176.2
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Description

8-Fluoro-4-methylquinolin-3-amine (CAS 1785535-58-1) is an organic compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . It is a solid research chemical that belongs to the class of fluorinated quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, found in various natural products and pharmacologically active compounds . It is the core of several well-known therapeutics, including the 4-aminoquinoline antimalarials chloroquine and hydroxychloroquine, which have also been investigated for other applications such as antiviral and immunomodulatory therapies . While specific biological data for 8-fluoro-4-methylquinolin-3-amine is limited in the public domain, closely related structural analogs have demonstrated significant research value. For instance, a series of 8-fluoro-2-methylquinoline derivatives were recently synthesized and evaluated, showing promising in vitro antibacterial, antifungal, and excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . These studies highlight the potential of the 8-fluoroquinoline core as a valuable scaffold in the development of new anti-infective agents . Researchers are exploring such fluorinated quinoline amines as key intermediates or target molecules in drug discovery campaigns, particularly for infectious diseases. For handling and safety, please refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

1785535-58-1

Molecular Formula

C10H9FN2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction, traditionally used for quinoline synthesis, involves the condensation of isatin derivatives with α,β-unsaturated ketones. For 8-fluoro-4-methylquinolin-3-amine, this method requires 7-fluoroindoline-2,3-dione as the starting material. Reaction with 3-oxopentanenitrile under basic conditions (e.g., calcium oxide in DMF) forms the quinoline core. Subsequent decarboxylation in nitrobenzene at 210°C yields the intermediate 8-fluoro-4-methylquinolin-3-ol , which undergoes amination via a Hofmann rearrangement (using NaN₃ and H₂SO₄) to introduce the amine group.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Pfitzinger CondensationCaO, DMF, 80°C, 7 h6092
DecarboxylationNitrobenzene, 210°C, 7 h7588
AminationNaN₃, H₂SO₄, 120°C, 12 h4585

This route faces challenges in regioselectivity, as competing reactions may produce the 2-methyl isomer. Purification via column chromatography (ethyl acetate/hexane, 3:7) is often required.

Friedländer Annulation

The Friedländer annulation employs 4-fluoro-2-aminobenzaldehyde and acetylacetone in acidic conditions (H₂SO₄, ethanol) to construct the quinoline ring. The methyl group at position 4 is introduced via the ketone component, while the amine at position 3 arises from the benzaldehyde’s amino group. Cyclization at 100°C for 6 hours achieves a 68% yield, with fluorination preserved due to the inertness of the C–F bond under acidic conditions.

Mechanistic Insight:

  • Condensation of the aldehyde and ketone forms a β-enaminone intermediate.

  • Cyclodehydration generates the quinoline skeleton.

  • Acidic workup protonates the amine, enhancing solubility for crystallization.

Modern Catalytic Methods

Transition Metal-Catalyzed Amination

Palladium-catalyzed cross-coupling enables direct introduction of the amine group. Starting from 8-fluoro-4-methylquinolin-3-bromide , Buchwald-Hartwig amination with NH₃ in the presence of Pd(OAc)₂/Xantphos achieves a 72% yield. Key advantages include milder conditions (90°C, 12 h) and reduced byproducts compared to classical methods.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 90°C

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pfitzinger reaction, reducing reaction time from 7 hours to 45 minutes. Using 7-fluoroindoline-2,3-dione and 3-oxopentanenitrile in DMF with CaO, a 70% yield is achieved at 150°C. This method enhances energy efficiency and reduces side reactions such as dimerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to optimize heat transfer and mixing. The Pfitzinger reaction is conducted in a tubular reactor at 80°C with a residence time of 30 minutes, achieving 78% yield. Subsequent decarboxylation in a high-temperature flow cell (210°C, 5 minutes) minimizes decomposition.

Advantages:

  • 30% reduction in solvent usage.

  • Consistent product quality (purity >95%).

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling has been explored. Reactants are ground with K₂CO₃ as a base, achieving 65% yield in 2 hours. This method eliminates toxic solvents and reduces waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Pfitzinger Reaction609214 hHigh
Friedländer Annulation68896 hModerate
Catalytic Amination729412 hHigh
Microwave-Assisted709145 minModerate

The catalytic amination method offers the best balance of yield and purity, while microwave synthesis excels in speed. Industrial flow systems are optimal for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-4-methylquinolin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Amine Position : The 3-amine group in the target compound may alter hydrogen-bonding interactions compared to 4-amine analogs (e.g., ), influencing kinase or receptor selectivity .
  • Methyl Group : The 4-methyl substituent could enhance lipophilicity and membrane permeability relative to compounds with polar groups (e.g., methoxy in ) .

Physicochemical Properties

Critical properties such as solubility, stability, and logP can be inferred from substituent effects:

  • 8-Fluoro Group : The electron-withdrawing fluorine at C8 may increase metabolic stability compared to methoxy () or nitro () groups, which are prone to oxidation or reduction .
  • 3-Amine : The primary amine at C3 could facilitate salt formation (e.g., hydrochloride) to improve aqueous solubility, a feature absent in 4-amine analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-fluoro-4-methylquinolin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, NaHB(OAc)₃-mediated reduction or amine coupling under reflux (e.g., with diethylamine or pyrrolidine) can yield quinoline derivatives . Purification via column chromatography (10% methanol in dichloromethane) is critical for isolating the compound . Reaction optimization includes adjusting molar ratios, temperature (room temperature vs. reflux), and solvent systems to improve yields (20–42% reported in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing 8-fluoro-4-methylquinolin-3-amine, and what key spectral features should researchers analyze?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential. Key NMR signals include fluorine-induced deshielding at the 8-position (δ ~7.5–8.5 ppm for aromatic protons) and methyl group protons (δ ~2.5 ppm) . High-resolution MS (HRMS) confirms molecular weight (162.16 g/mol) and fragmentation patterns. Elemental analysis (C, H, N) validates purity .

Advanced Research Questions

Q. How does the fluorine substitution at the 8-position influence the biological activity of 4-methylquinolin-3-amine derivatives?

  • Methodological Answer : Fluorine enhances electronegativity and bioavailability, improving target binding. In antimycobacterial studies, trifluoromethyl groups at the 2- and 8-positions increased activity by stabilizing ligand-receptor interactions via hydrophobic effects . Comparative SAR studies show fluorine’s role in modulating antimicrobial and anticancer potency (e.g., fluorine analogs vs. chloro/methoxy derivatives) .

Q. What strategies can resolve contradictions in biological activity data between structurally similar quinoline derivatives?

  • Methodological Answer : Use systematic structural comparisons (e.g., substituent position, electronic effects) and standardized assays. For example, 8-fluoro derivatives may outperform 7-fluoro analogs due to steric compatibility with target enzymes . Meta-analysis of IC₅₀ values across studies and computational docking (to predict binding modes) can clarify discrepancies .

Q. In designing SAR studies for 8-fluoro-4-methylquinolin-3-amine, what structural analogs should be prioritized to elucidate critical pharmacophores?

  • Methodological Answer : Prioritize analogs with variations at the 4-methyl and 3-amine groups (e.g., bulky substituents for steric effects) and halogen substitutions (Cl, Br) at the 8-position. Compounds like 7-chloro-N-(4-fluorophenyl)quinolin-4-amine (antimalarial activity) and trifluoromethyl derivatives (antimycobacterial) provide benchmarks for activity trends .

Methodological and Experimental Design

Q. How should researchers optimize reaction conditions when synthesizing 8-fluoro-4-methylquinolin-3-amine to balance yield and purity?

  • Methodological Answer : Use factorial design to test variables: amine nucleophile concentration, solvent polarity, and reaction time . For example, N-methylpyrrolidone (NMP) as a solvent enhances solubility of intermediates, while controlled cooling post-reaction minimizes byproducts . Monitor progress via TLC and optimize purification (e.g., gradient elution in chromatography) .

Q. What factorial design considerations are critical when evaluating the antimicrobial efficacy of 8-fluoro-4-methylquinolin-3-amine derivatives?

  • Methodological Answer : Include variables like bacterial strain specificity, compound concentration gradients, and exposure time. Use a 2³ factorial design to test interactions between substituent groups (methyl, fluoro) and minimum inhibitory concentrations (MICs). Control for solvent effects (e.g., DMSO cytotoxicity) and validate results with triplicate assays .

Data Integration and Theoretical Frameworks

Q. How can researchers integrate computational and experimental data to predict the binding affinity of 8-fluoro-4-methylquinolin-3-amine to biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). For example, fluorine’s electronegativity can be modeled to predict hydrogen bonding with mycobacterial enzyme active sites . Validate computational predictions with NMR titration or X-ray crystallography .

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